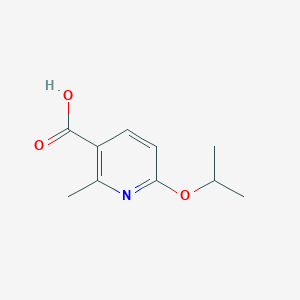
5-Isopropoxypyridine-3-carboxaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Isopropoxypyridine-3-carboxaldehyde is a chemical compound with the CAS Number: 852476-59-6 . It has a molecular weight of 165.19 and is typically stored at temperatures between 2-8°C . The compound is in liquid form at room temperature .
Molecular Structure Analysis
The InChI code for 5-Isopropoxypyridine-3-carboxaldehyde is1S/C9H11NO2/c1-7(2)12-9-3-8(6-11)4-10-5-9/h3-7H,1-2H3 . This code provides a detailed description of the molecule’s structure and composition. Physical And Chemical Properties Analysis
5-Isopropoxypyridine-3-carboxaldehyde is a liquid at room temperature . It has a molecular weight of 165.19 . The compound is typically stored at temperatures between 2-8°C .Wissenschaftliche Forschungsanwendungen
Taste Enhancement
R. Villard et al. (2003) developed convenient syntheses to obtain the novel taste enhancer N-(1-carboxyethyl)-6-(hydroxymethyl)pyridinium-3-ol 1, known as alapyridaine, on a multigram scale. They utilized 5-(Hydroxymethyl)-2-furaldehyde as a key intermediate, demonstrating the potential of pyridine derivatives in enhancing flavors in food chemistry. This work emphasizes the electron-withdrawing effect of the iminium cation and the resonance-stabilizing capacity of the pyridinium moiety in facilitating racemization under specific conditions, showcasing the chemical versatility of pyridine derivatives (Villard, Robert, Blank, Bernardinelli, Soldo, & Hofmann, 2003).
Bioactive Compound Synthesis
A. Davood et al. (2008) introduced a novel and efficient method for synthesizing 4(5)-Chloro-imidazole-5(4)-carboxaldehyde derivatives, which serve as important precursors for preparing biologically active compounds. This study highlights the flexibility of pyridine derivatives in synthesizing compounds that could have significant pharmacological applications. The methodology described is amenable to large-scale use and allows the preparation of various analogs, demonstrating the potential of pyridine derivatives in the development of new drugs and therapeutic agents (Davood, Alipour, & Shafiee, 2008).
Anticancer Drug Analysis
C. Kowol et al. (2010) investigated the fluorescence properties and cellular distribution of Triapine (3-aminopyridine-2-carboxaldehyde thiosemicarbazone) and its zinc(II) complex, highlighting the intrinsic fluorescence properties of Triapine that allow monitoring its uptake and intracellular distribution in living human cancer cells. This study not only sheds light on the mechanism of action of a promising anticancer agent but also demonstrates the utility of pyridine derivatives in drug development and therapeutic monitoring (Kowol, Trondl, Arion, Jakupec, Lichtscheidl, & Keppler, 2010).
Neuroprotective Activity
Zhi-Gang Jiang et al. (2006) detailed the neuroprotective activity of 3-aminopyridine-2-carboxaldehyde thiosemicarbazone (PAN-811), originally developed for cancer therapy, under the name Triapine. The study demonstrated PAN-811's potent neuroprotective effects, providing a foundation for its potential application in treating neurodegenerative diseases. This research underlines the diverse therapeutic applications of pyridine derivatives, extending from oncology to neurology (Jiang, Lebowitz, & Ghanbari, 2006).
Eigenschaften
IUPAC Name |
5-propan-2-yloxypyridine-3-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c1-7(2)12-9-3-8(6-11)4-10-5-9/h3-7H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXQFLRXWLPVZIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CN=CC(=C1)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Isopropoxypyridine-3-carboxaldehyde | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-Hexanoyl-3-(2-thienyl)indeno[2,3-d]pyrazol-4-one](/img/structure/B6354634.png)

![5-[4-(Dimethylamino)phenyl]imidazolidine-2,4-dione](/img/structure/B6354652.png)
![Dichloro-bis[1-(trimethylsilyl)-2,4-cyclopentadien-1-yl]titanium](/img/structure/B6354658.png)

![4-Bromo-2-{(e)-[(4-methoxyphenyl)imino]methyl}phenol; >90%](/img/structure/B6354665.png)
![4-Bromo-2-[(e)-(phenylimino)methyl]phenol; >90%](/img/structure/B6354666.png)
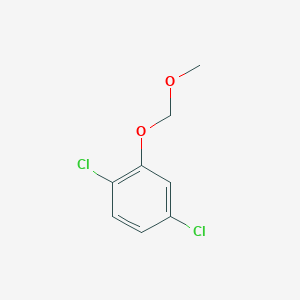
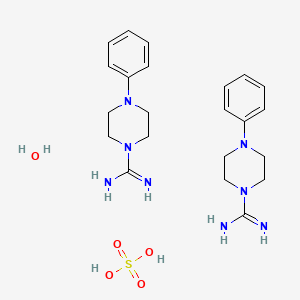
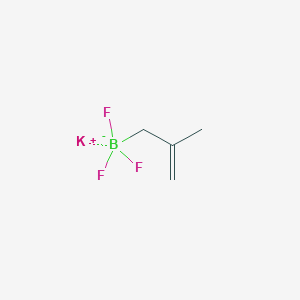
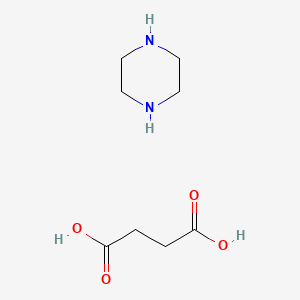
![[(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)(phenyl)methyl]amine hydrochloride](/img/structure/B6354714.png)
